molecular formula C14H20N2S B11806608 6'-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine

6'-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine

Cat. No.: B11806608
M. Wt: 248.39 g/mol
InChI Key: YFBPDGCSZCQJIG-UHFFFAOYSA-N
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Description

6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine is an organic compound that features a bipyridine core with a tert-butylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the reaction of a bipyridine derivative with tert-butylthiol. One common method involves the use of a Grignard reagent, such as tert-butylmagnesium chloride, which reacts with sulfur to form the corresponding thiolate. This thiolate is then reacted with a bipyridine derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine core can be reduced under specific conditions.

    Substitution: The tert-butylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone .

Scientific Research Applications

6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butylthio group can modulate the electronic properties of the bipyridine core, influencing its reactivity and binding affinity. This modulation can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to the combination of the bipyridine core and the tert-butylthio group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and materials science .

Properties

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine

InChI

InChI=1S/C14H20N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10H,4-6,9H2,1-3H3

InChI Key

YFBPDGCSZCQJIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C2=NCCCC2

Origin of Product

United States

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